
5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one is a triazine derivative known for its unique chemical properties and potential applications in various fields. Triazines are a class of nitrogen-containing heterocycles that have been widely studied for their diverse biological activities and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one typically involves the reaction of ethylamine with formaldehyde and cyanuric chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted triazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their function. The triazine ring can also interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Acid: Another triazine compound with applications in water treatment and pool maintenance.
Atrazine: A widely used herbicide belonging to the triazine class.
Uniqueness
5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one is unique due to its specific functional groups and potential applications. The presence of hydroxymethyl groups provides additional reactivity and versatility compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
37624-51-4 |
|---|---|
Molekularformel |
C7H11N3O3 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
5-ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H11N3O3/c1-2-10-5(3-11)8-7(13)9-6(10)4-12/h11-12H,2-4H2,1H3 |
InChI-Schlüssel |
OAXIJKCNDQJTHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC(=O)N=C1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


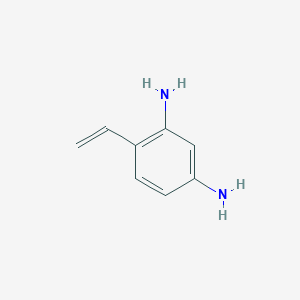

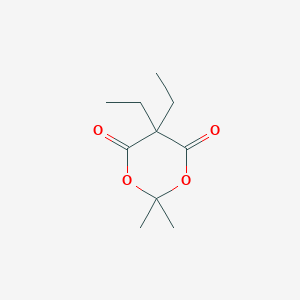
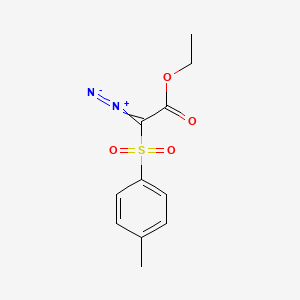
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
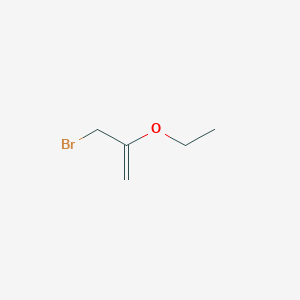

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
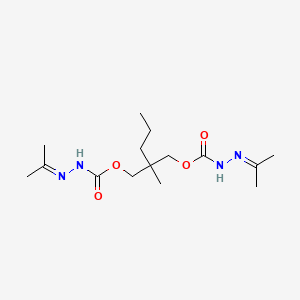
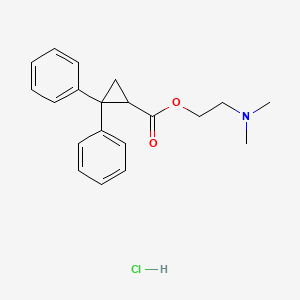
![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

